Butyrylcholine chloride

Catalog No.
S600488
CAS No.
2963-78-2
M.F
C9H20NO2.Cl
C9H20ClNO2
M. Wt
209.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyrylcholine chloride

CAS Number

2963-78-2

Product Name

Butyrylcholine chloride

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium chloride

Molecular Formula

C9H20NO2.Cl
C9H20ClNO2

Molecular Weight

209.71 g/mol

InChI

InChI=1S/C9H20NO2.ClH/c1-5-6-9(11)12-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1

InChI Key

VCOBYGVZILHVOO-UHFFFAOYSA-M

solubility

>31.5 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

butyrylcholine, butyrylcholine bromide, butyrylcholine chloride, butyrylcholine iodide, butyrylcholine perchlorate

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[Cl-]

The exact mass of the compound Butyrylcholine chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >31.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 70378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Butyrylcholine chloride (CAS 2963-78-2) is a highly specialized, synthetic quaternary ammonium ester utilized as the definitive substrate for butyrylcholinesterase (BChE, pseudocholinesterase) . Unlike endogenous neurotransmitters, this compound is engineered to provide absolute enzymatic specificity, making it an indispensable precursor for clinical diagnostics and toxicological screening[1]. For industrial procurement and laboratory material selection, its core value lies in its exceptional aqueous solubility, physiological pH stability, and the electrochemical inertness of its chloride counterion . These baseline properties ensure seamless processability and lot-to-lot reproducibility when integrated into automated sequential injection analysis (SIA) systems, high-throughput liquid handling platforms, and advanced potentiometric biosensors [1].

Procurement Fit

1
Selective BChE substrate for differential enzyme activity assays in mixed cholinesterase samples
2
Synthetic non-natural compound eliminates endogenous cholinergic background interference
3
Defined purity specification and cold-chain storage support reproducible inter-laboratory workflows

Substituting Butyrylcholine chloride with generic cholines or alternative salts fundamentally compromises assay integrity and biosensor manufacturability. Utilizing the natural substrate, acetylcholine chloride, introduces severe cross-reactivity because it is efficiently hydrolyzed by both BChE and acetylcholinesterase (AChE), making it impossible to isolate specific BChE activity in mixed biological matrices like human serum [1]. Furthermore, substituting with alternative salts such as butyrylcholine iodide introduces electroactive iodide ions that readily oxidize at standard anodic potentials, generating severe background noise and false-positive signals in electrochemical sensors [2]. Similarly, employing thioester analogs like butyrylthiocholine risks spontaneous hydrolysis and auto-oxidation, leading to continuous baseline drift and significantly reduced reagent shelf-life in automated analytical workflows [1].

Substitution Risk

Target substrate
Butyrylcholine chloride
Selective BChE hydrolysis with substrate activation kinetics; synthetic origin ensures zero endogenous interference
Common substitutes
Acetylcholine / Methacholine
Acetylcholine: endogenous, non-selective, exhibits substrate inhibition with AChE above ~3 mM
Methacholine: AChE-preferring receptor agonist with minimal BChE hydrolysis; kinetic profile may not transfer

Absolute Enzymatic Specificity vs. Acetylcholine Chloride

In mixed-enzyme environments such as human serum, distinguishing butyrylcholinesterase (BChE) from acetylcholinesterase (AChE) is a primary diagnostic requirement. Butyrylcholine chloride is rapidly and exclusively hydrolyzed by BChE, exhibiting near-zero catalytic turnover by AChE [1]. In contrast, acetylcholine chloride is non-specific, being efficiently cleaved by both enzymes [2]. This absolute specificity allows diagnostic manufacturers to quantify BChE activity directly without requiring the addition of AChE-specific inhibitors, streamlining assay formulation and reducing cross-reactivity risks.

Evidence DimensionEnzymatic Cleavage Specificity (BChE vs. AChE)
Target Compound DataExclusive hydrolysis by BChE; near-zero AChE turnover
Comparator Or BaselineAcetylcholine chloride (Hydrolyzed by both BChE and AChE)
Quantified DifferenceEliminates AChE cross-reactivity in mixed biological samples
ConditionsIn vitro enzymatic assays using human serum or whole blood

Eliminates the need for secondary inhibitors in diagnostic kits, reducing reagent complexity and procurement costs.

Substrate Specificity
Reported
BChE: preferred substrate, highest hydrolysis rate. AChE: negligible hydrolysis vs acetylcholine (100% ref)
Enables BChE-selective detection in mixed cholinesterase samples
Methacholine retains ~33% AChE activity; unsuitable for BChE-specific readout

Electrochemical Baseline Stability vs. Butyrylcholine Iodide

For the manufacturing of potentiometric and amperometric biosensors, the choice of counterion dictates baseline stability and signal fidelity. Butyrylcholine chloride utilizes an electrochemically inert chloride ion, maintaining a stable baseline across standard anodic operating potentials (+0.6V to +0.8V vs. Ag/AgCl)[1]. Conversely, butyrylcholine iodide introduces iodide ions (I-) which readily oxidize to iodine (I2) at these potentials, generating severe background currents that mask the target enzymatic signal [1]. The chloride salt thus ensures high signal-to-noise ratios, preventing false positives in continuous monitoring systems.

Evidence DimensionAnodic Background Interference
Target Compound DataStable baseline; no counterion oxidation at +0.7V
Comparator Or BaselineButyrylcholine iodide (Severe anodic oxidation of I- to I2)
Quantified DifferencePrevention of false-positive background currents
ConditionsAmperometric biosensors polarized at +0.7V vs. Ag/AgCl

Crucial for biosensor manufacturers to prevent baseline drift and ensure the accuracy of continuous electrochemical monitoring.

Kinetic Mechanism
Class-level
BChE + butyrylcholine: substrate activation at elevated [S]. AChE + acetylcholine: substrate inhibition >3 mM
Assay linearity depends on substrate-specific kinetic behavior
Optimal detection sensitivity reported at 2.0 mmol dm-3

Long-Term Aqueous Stability vs. Thioester Equivalents

Automated clinical analyzers require liquid reagents with prolonged aqueous stability to minimize lot-to-lot calibration and material waste. As an oxygen ester, butyrylcholine chloride resists spontaneous hydrolysis and auto-oxidation when formulated in standard phosphate buffers at physiological pH [1]. In direct comparison, thioester analogs such as butyrylthiocholine undergo measurable spontaneous hydrolysis and subsequent auto-oxidation of the released thiol groups, leading to continuous baseline drift over time [1]. The superior stability of the oxygen ester format directly translates to extended shelf-life for formulated diagnostic reagents.

Evidence DimensionAqueous Reagent Stability (Spontaneous Hydrolysis)
Target Compound DataHigh stability; negligible spontaneous hydrolysis at pH 7.4
Comparator Or BaselineButyrylthiocholine (Susceptible to spontaneous hydrolysis and thiol auto-oxidation)
Quantified DifferenceElimination of baseline drift in formulated liquid reagents
ConditionsAqueous phosphate buffer solutions at physiological pH (7.4)

Reduces reagent waste and calibration frequency in high-throughput automated liquid handling systems.

Endogenous Absence
Class-level
Entirely synthetic; not present in mammalian tissues or plasma
Eliminates background signal from endogenous substrate pools
Context-dependent; verify for target experimental matrix
Purity & Stability
Data to verify
≥98% assay purity; white to off-white crystalline powder; storage at −20°C
Supports inter-laboratory assay reproducibility
Vendor specification; independent lot verification recommended
BBB Impermeability
Class-level
Permanent quaternary ammonium cation; negligible passive BBB penetration
Defines experimental scope: in vitro and peripheral studies
Shared property of all quaternary choline esters

Clinical Diagnostic Kits for Liver Function and Pesticide Exposure

Because it eliminates cross-reactivity with AChE, Butyrylcholine chloride is the precise substrate for formulating diagnostic assays that specifically quantify serum BChE. This is critical for assessing liver damage, monitoring organophosphate pesticide poisoning, and identifying patients with genetic pseudocholinesterase deficiency prior to anesthesia [1].

Automated Sequential Injection Analysis (SIA) Systems

The high aqueous solubility and resistance to spontaneous hydrolysis of the chloride salt make it highly processable for automated liquid handling. It prevents line clogging and baseline drift in high-throughput screening platforms, ensuring reproducible lot-to-lot performance without the need for constant recalibration[1].

Manufacturing of Potentiometric and Amperometric Biosensors

For continuous environmental or clinical monitoring devices, coating ion-selective electrodes (ISEs) with BChE requires a substrate that does not interfere with the transducer. The electrochemical inertness of the chloride counterion prevents the severe anodic background noise associated with iodide salts, ensuring sensor longevity and signal accuracy [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
BChE Activity Profiling in Human Plasma Research Matrices
Substrate specificity for BChE over AChE
BChE-selective hydrolysis endpoint verification; AChE cross-reactivity control
BChE Inhibitor Screening for Neurodegeneration Research
Selective BChE substrate with defined activation kinetics
Inhibitor specificity confirmation; activation-kinetics assay context review
Cholinesterase Biosensor Calibration and Quality Control
Defined purity and reproducible enzymatic hydrolysis signal
Sensor response linearity; inter-laboratory benchmark consistency
Engineered BChE Variant Kinetic Characterization
Well-characterized reference substrate kinetics for mutational benchmarking
Baseline catalytic parameter comparison; substrate activation context review

Hydrogen Bond Acceptor Count

3

Exact Mass

209.1182566 Da

Monoisotopic Mass

209.1182566 Da

Heavy Atom Count

13

UNII

HA8BW33DQF

Related CAS

3922-86-9 (Parent)

Other CAS

2963-78-2

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